N-heptyl-7H-purin-6-amine
Description
Contextualization of Purine (B94841) Scaffolds in Modern Chemical Biology and Medicinal Chemistry
The purine ring system, a heterocyclic aromatic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is one of nature's most ubiquitous and vital chemical scaffolds. rsc.orgacademie-sciences.fr Its fundamental importance is highlighted by its presence as a core component of nucleic acids (adenine and guanine), the universal energy currency adenosine (B11128) triphosphate (ATP), and essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). rsc.orgacademie-sciences.fr Beyond these foundational biological roles, the purine scaffold is recognized in medicinal chemistry as a "privileged scaffold." researchgate.netnih.gov This term reflects the ability of the purine structure to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, often with high affinity and specificity. researchgate.net
Due to their structural similarity to endogenous molecules, synthetic purine derivatives can effectively interact with biological systems, modulating the function of key enzymes and receptors. researchgate.net This has led to their extensive investigation and successful application in treating a multitude of diseases. nih.gov The therapeutic landscape is populated with purine analogs that function as anticancer, antiviral, and anti-inflammatory agents. nih.govbohrium.com For instance, purine antagonists like 6-mercaptopurine (B1684380) are used as antimetabolites in cancer therapy, while acyclovir (B1169) and ganciclovir (B1264) are prominent antiviral drugs. researchgate.net The adaptability of the purine core, which allows for chemical modification at multiple positions (N1, C2, N3, C4, C5, C6, N7, C8, and N9), enables the creation of vast chemical libraries. rsc.orgresearchgate.net Researchers leverage these modification points to fine-tune the molecule's pharmacological profile, leading to the development of novel therapeutic agents and chemical probes to explore complex biological processes. academie-sciences.frresearchgate.net
Research Significance of N-Alkyl-7H-Purin-6-amine Derivatives
Among the diverse classes of purine derivatives, N-Alkyl-7H-purin-6-amines represent a significant area of chemical and pharmacological research. The "7H" designation indicates that the hydrogen atom in the imidazole part of the purine ring is attached to the nitrogen at position 7 (N7), which influences the molecule's tautomeric equilibrium and subsequent reactivity and biological interactions. rsc.org The introduction of an alkyl group to one of the nitrogen atoms of the purine core is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile. nih.govmdpi.com
Alkylation, particularly at the N7 or N9 positions, can profoundly impact how the molecule binds to its target protein. cuni.cz These modifications can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. Furthermore, the size and nature of the alkyl chain can be tailored to fit into specific hydrophobic pockets within a target enzyme or receptor, thereby increasing binding affinity and selectivity. if-pan.krakow.pl Research into N-alkylated purines has yielded compounds with a wide spectrum of biological activities, including potential anticonvulsant and antitubercular properties. nih.govcuni.cz For example, studies on 7-arylalkyl purine-2,6-dione (B11924001) derivatives have identified potent ligands for serotonin (B10506) receptors, suggesting potential applications in treating neurological disorders. if-pan.krakow.pl The systematic synthesis and evaluation of N-alkyl purine series allow for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of more potent and selective drug candidates. cuni.czif-pan.krakow.pl
Table 1: Examples of N-Alkyl-7H-Purine Derivatives and Their Research Focus This table is interactive. You can sort and filter the data.
| Compound Class | Alkyl Group Example | Research Area | Potential Application | Reference |
|---|---|---|---|---|
| 7-(Naphthalen-2-ylmethyl)-7H-purines | Naphthalen-2-ylmethyl | Antitubercular Agents | Inhibition of DprE1 enzyme in Mycobacterium tuberculosis | cuni.cz |
| 7-Arylalkyl-purine-2,6-diones | Benzyl, Allyl | Neuroscience | Ligands for 5-HT receptors (anxiolytic/antidepressant) | if-pan.krakow.pl |
| 7-(Haloalkyl)-theophyllines | 2-Bromoethyl, 3-Chloropropyl | Anticonvulsant Activity | Modulation of adenosine receptors | nih.gov |
Overview of Academic Research Directions for N-Heptyl-7H-Purin-6-amine
The specific compound, this compound, features a seven-carbon alkyl (heptyl) chain attached to the purine core. This particular structural feature directs the academic research focus toward understanding the impact of a moderately long, lipophilic chain on the biological and physicochemical properties of the purine scaffold. While direct and extensive research on the 7H-isomer is less documented than its 9H-counterpart, studies on related N(9)-heptyl purines provide significant insight into the likely research directions.
One primary research avenue involves synthesis and chemical methodology . The synthesis of N-alkylated purines, including heptyl derivatives, often involves reacting a purine salt with an alkyl halide, such as 1-iodoheptane (B1294452) or 1-bromoheptane (B155011). beilstein-journals.org These synthetic studies are crucial for developing efficient methods to produce specific regioisomers (N7 vs. N9) and for creating libraries of related compounds for further screening. cuni.czbeilstein-journals.org
A second major direction is the exploration of biological activity , driven by the heptyl group's lipophilicity.
Antitubercular and Antimicrobial Activity: Research has shown that modifying the N7-substituent on the purine ring is critical for antimycobacterial activity. cuni.cz The lipophilic nature of a heptyl chain could enhance the compound's ability to penetrate the lipid-rich cell wall of bacteria like Mycobacterium tuberculosis.
Enzyme Inhibition: The heptyl chain can serve as a hydrophobic anchor, fitting into nonpolar pockets of enzyme active sites. This is relevant for kinases, which are common targets for purine-based inhibitors. mdpi.com
Fluorescent Probes: The purine scaffold can be chemically modified to create fluorescent molecules. beilstein-journals.orgbeilstein-journals.org Attaching a heptyl group can alter the photophysical properties and solubility of these probes, potentially making them suitable for labeling studies in cellular environments. beilstein-journals.org Low cytotoxicity is a desirable feature for such applications. beilstein-journals.org
The table below summarizes key data points from research on N-heptyl purine derivatives, illustrating the focus on synthesis and characterization as a foundation for biological evaluation.
Table 2: Research Data on N-Heptyl Purine Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Research Context | Synthetic Method | Key Finding | Reference |
|---|---|---|---|---|
| 2,6-Dichloro-9-heptyl-9H-purine | Intermediate for fluorescent probes | Alkylation with 1-iodoheptane | Successful synthesis of the N(9)-alkylated intermediate with a 66% yield. | beilstein-journals.org |
| 2,6-Diazido-9-heptyl-9H-purine | Intermediate for click chemistry reactions | Azide substitution from the dichloro-precursor | High yield (93%) synthesis, providing a versatile building block for further modification. | beilstein-journals.org |
Structure
3D Structure
Properties
CAS No. |
14814-48-3 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-heptyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-13-11-10-12(15-8-14-10)17-9-16-11/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
RFAKCUPOIRSCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Structural Characterization of N Heptyl 7h Purin 6 Amine and Its Analogs
Synthetic Routes for N-Heptyl-7H-Purin-6-amine
The synthesis of this compound involves multi-step processes that typically begin with a pre-functionalized purine (B94841) core. The primary challenges lie in the selective introduction of the heptyl group onto the N-7 position of the imidazole (B134444) ring and the installation of the amino group at the C-6 position of the pyrimidine (B1678525) ring.
The purine ring system, an aromatic heterocycle composed of fused pyrimidine and imidazole rings, serves as a versatile starting point for extensive chemical modification. ub.edu The synthesis of N-alkyl-7H-purin-6-amines often commences with commercially available, substituted purines, such as 6-chloropurine (B14466) or 2,6-dichloropurine. nih.govbeilstein-journals.org These halo-substituted purines are ideal precursors because the halogen atoms, particularly at the C-6 position, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
The general strategy involves two key transformations:
N-Alkylation: Introduction of the alkyl group (e.g., heptyl) onto a nitrogen atom of the purine core.
C-6 Amination: Substitution of the C-6 chloro group with an amino group.
These steps can be performed in different orders. For instance, 6-chloropurine can first be N-alkylated, followed by amination. Alternatively, the amino group can be introduced first to form adenine (B156593), which is then subsequently alkylated. However, the latter approach often complicates the reaction due to the presence of the exocyclic amino group, which can also undergo alkylation. Therefore, a common route is the N-alkylation of 6-chloropurine followed by reaction with ammonia (B1221849) or an appropriate amine to yield the desired N-alkyl-purin-6-amine. nih.gov
A significant challenge in the synthesis of this compound is controlling the site of alkylation. The purine nucleus contains two reactive nucleophilic centers in the imidazole ring, N-7 and N-9, leading to the potential formation of two regioisomers. nih.govresearchgate.net Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N-7 and N-9 substituted products, with the thermodynamically more stable N-9 isomer typically predominating. acs.org
Several factors influence the N-7/N-9 regioselectivity:
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to provide good results in directing alkylation. ub.edu
Alkylating Agent: The reactivity of the alkyl halide plays a role. More reactive halides that allow for faster reactions may favor one isomer over the other. ub.edu For the synthesis of the target compound, an agent like 1-bromoheptane (B155011) or 1-iodoheptane (B1294452) would be used. beilstein-journals.org
Steric Hindrance: Bulky substituents on the purine ring can sterically hinder one nitrogen atom, thereby directing the incoming alkyl group to the other. For instance, substituents at the C-8 position can block the N-7 position, favoring N-9 alkylation. researchgate.net
Catalysis: Specific catalysts can promote alkylation at a particular nitrogen. A method utilizing N-trimethylsilylated purines with a tert-alkyl halide and an SnCl4 catalyst was developed for direct and regioselective N-7-(tert-alkylation). nih.govacs.org
Distinguishing between the N-7 and N-9 isomers is critical and is reliably achieved using NMR spectroscopy. A notable method is based on the difference in chemical shifts (Δδ) between the C-5 and C-8 carbon atoms, which is significantly larger for N-7 isomers compared to N-9 isomers. acs.org
| Purine Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Major Isomer(s) | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine | Methyl Iodide | (Bu)4NOH | Acetonitrile | Microwave, 60°C, 30 min | N-9 | ub.edu |
| 2,6-Dichloropurine | Methyl Iodide | (Bu)4NOH | Acetonitrile | Microwave, 60°C, 30 min | N-9 | ub.edu |
| 6-Chloropurine | tert-Butyl Bromide | SnCl4 | DCE | 80°C | N-7 | nih.govacs.org |
| 6-Chloropurine | Benzyl Bromide | K2CO3 | DMF | Not Specified | Mixture of N-7/N-9 | nih.gov |
| 2-Amino-6-chloropurine | Benzyl Bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C | N-9 (88% yield) | ub.edu |
Once the N-heptyl-7H-purine scaffold is synthesized, further modifications can be introduced at the C-2 and C-6 positions to create a library of analogs.
C-6 Position: Starting with N-heptyl-7H-6-chloropurine, the chlorine atom can be displaced by a variety of nucleophiles. Reaction with ammonia yields the primary target, this compound (an N-7 substituted adenine analog). Using primary or secondary amines leads to N6-substituted analogs. Other nucleophiles such as alkoxides or thiolates can be used to introduce oxygen or sulfur functionalities, respectively. nih.govacs.org
C-2 Position: If the synthesis begins with a 2,6-dihalopurine, the C-2 position is also available for functionalization. The differential reactivity of halogens at C-2 and C-6 can be exploited for selective substitution. For example, the C-6 chlorine is generally more reactive towards nucleophilic substitution than a C-2 chlorine. After substitution at C-6, the C-2 position can be modified, for instance, through palladium-catalyzed cross-coupling reactions to introduce cyano or other groups. mdpi.com A method for the C-2 selective substitution of amines for the azido (B1232118) group in 9-alkyl-2,6-diazidopurines has also been reported. beilstein-journals.org
Advanced Synthetic Techniques in Purine Chemistry
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, yield, and selectivity of purine synthesis, while also aligning with the principles of green chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool in purine chemistry. researchgate.net The application of microwave irradiation can dramatically accelerate reactions, reduce side product formation, and improve yields. ub.eduresearchgate.net In the context of N-alkylation of purines, microwave heating has been shown to significantly shorten reaction times from hours to minutes and enhance the regioselectivity, often favoring the N-9 isomer. ub.edu This technique is particularly beneficial for reactions that are slow or require high temperatures under conventional heating, as it minimizes thermal decomposition and the formation of complex product mixtures. ub.eduresearchgate.net The improved outcomes are attributed to efficient and uniform heating of the reaction mixture. researchgate.net
| Alkylating Agent | Base | Method | Time | Yield (N-9 Isomer) | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | (Bu)4NOH | Microwave (60°C) | 30 min | 90% | ub.edu |
| Methyl Iodide | (Bu)4NOH | Conventional (Room Temp) | 24 h | 60% | ub.edu |
| Methyl Iodide | (Bu)4NOH | Conventional (60°C) | 24 h | 72% | ub.edu |
Catalytic methods offer elegant and efficient pathways for constructing the key C-N bonds in this compound and its analogs. Traditional N-alkylation relies on stoichiometric reactions with alkyl halides, which can have environmental and safety drawbacks. researchgate.net
Modern catalytic approaches include:
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful for forming C-N bonds between an aryl halide (like 6-chloropurine) and an amine. This is particularly useful for synthesizing N6-substituted purine derivatives.
Borrowing Hydrogen Methodology: This sustainable process, also known as hydrogen auto-transfer, allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. researchgate.net This method avoids the use of pre-activated alkyl halides and typically employs transition-metal catalysts. researchgate.net
Photocatalysis: Recent advancements have demonstrated the use of photocatalysis for reductive coupling reactions to form C-N bonds. For example, the selective formation of C-N bonds can be achieved through the reductive coupling of nitro and carbonyl compounds over CdS nanosheets, with selectivity controlled by the choice of solvent. nih.gov
These catalytic systems provide milder reaction conditions, broader substrate scope, and improved sustainability compared to traditional methods.
Chemo-Structural Characterization of this compound Derivatives
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecule's constitution, from connectivity and molecular weight to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. jchps.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of atoms and their connectivity. core.ac.uk
For this compound, ¹H NMR spectroscopy is used to identify the different types of protons present in the molecule. The aromatic protons on the purine ring (H-2 and H-8) typically appear as singlets in the downfield region of the spectrum (around 8.0-8.5 ppm), a characteristic feature of protons attached to electron-deficient aromatic systems. hmdb.capressbooks.pub The protons of the heptyl chain appear in the upfield region. The methylene (B1212753) group attached directly to the exocyclic nitrogen (N⁶) shows a characteristic triplet, while the other methylene groups appear as multiplets, and the terminal methyl group resonates as a triplet further upfield. The proton on the N-7 of the purine ring would also give a distinct signal.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the purine ring resonate at lower field strengths (higher ppm values) compared to the aliphatic carbons of the heptyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the molecule. core.ac.uk These experiments reveal correlations between protons and carbons that are bonded to each other (HSQC) or are separated by two or three bonds (HMBC), allowing for unambiguous assignment of all signals and confirmation of the N-heptyl group's attachment to the 6-amino position of the purine core. core.ac.uk
Below are representative tables of expected ¹H and ¹³C NMR chemical shifts for N-substituted purine analogs, based on data from related structures.
Table 1: Representative ¹H NMR Spectral Data for N-Alkyl Purine Analogs
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-2 (Purine) | ~8.3 | s (singlet) |
| H-8 (Purine) | ~8.1 | s (singlet) |
| NH (Amine) | Variable | br s (broad singlet) |
| N-CH₂ (Heptyl) | ~3.5 | t (triplet) |
| -(CH₂)₅- (Heptyl) | ~1.3-1.7 | m (multiplet) |
Note: Chemical shifts are approximate and can vary based on solvent and specific analog structure.
Table 2: Representative ¹³C NMR Spectral Data for N-Alkyl Purine Analogs
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C-2 (Purine) | ~153 |
| C-4 (Purine) | ~149 |
| C-5 (Purine) | ~120 |
| C-6 (Purine) | ~155 |
| C-8 (Purine) | ~141 |
| N-CH₂ (Heptyl) | ~41 |
| -(CH₂)₅- (Heptyl) | ~22-32 |
Note: Chemical shifts are approximate and can vary based on solvent and specific analog structure.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. nih.gov For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its elemental composition.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be prominent, a common feature for aromatic compounds due to the stability of the purine ring. whitman.edu The presence of an odd number of nitrogen atoms (five in the purine core) results in a molecular ion with an odd mass-to-charge ratio (m/z), according to the Nitrogen Rule. whitman.edu
Electron impact (EI) ionization typically induces fragmentation of the molecule. The fragmentation pattern of this compound is dominated by cleavages within the N-heptyl side chain. A common fragmentation pathway for N-alkyl amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This would result in a stable, resonance-stabilized cation. Another characteristic fragmentation pattern for long alkyl chains is the sequential loss of 14 mass units (CH₂ groups), creating clusters of peaks. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 233 | [M]⁺ | Molecular Ion |
| 218 | [M-CH₃]⁺ | Loss of a methyl radical |
| 190 | [M-C₃H₇]⁺ | Loss of a propyl radical |
| 148 | [C₅H₄N₅-CH₂]⁺ | Alpha-cleavage next to the amine |
Note: The m/z values are based on the most common isotopes. The relative intensities of these fragments provide a unique fingerprint for the compound.
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. nih.govnih.gov
For a compound like this compound, a successful X-ray crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net It would unequivocally confirm the connectivity of the atoms, including the exact point of attachment of the heptyl group to the purine ring. Furthermore, this technique reveals the conformation of the flexible heptyl chain in the solid state and the planarity of the purine ring system.
Crucially, X-ray crystallography also elucidates the intermolecular interactions that govern how the molecules pack together in the crystal lattice. weizmann.ac.il This includes identifying hydrogen bonding patterns, for instance, between the amine and purine ring nitrogens of adjacent molecules, as well as van der Waals interactions involving the alkyl chains. This information is invaluable for understanding the physical properties of the compound and its potential interactions with biological macromolecules.
Table 4: Structural Information Obtainable from X-ray Crystallography
| Structural Parameter | Information Provided |
|---|---|
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths | The exact distance between bonded atoms (e.g., C-N, C-C). |
| Bond Angles | The angle between three connected atoms (e.g., C-N-C). |
| Torsion Angles | Defines the conformation of the molecule (e.g., the twist of the heptyl chain). |
| Crystal Packing | Arrangement of molecules in the unit cell, showing intermolecular forces like hydrogen bonds and π-stacking. |
Structure Activity Relationship Sar Studies and Rational Design for N Heptyl 7h Purin 6 Amine Analogs
Impact of N-Heptyl Chain Modifications on Biological Efficacy
The N6-alkyl chain is a critical determinant of the biological activity of purine (B94841) derivatives. Studies on various N6-substituted purines have demonstrated that the length and nature of this chain significantly influence their potency as, for example, cytokinin agonists or CDK inhibitors.
Research on N-(purin-6-yl)aminopolymethylene carboxylic acids has highlighted the importance of the polymethylene chain length. In one study, a derivative with a ten-carbon chain (n=10) exhibited significant cytotoxicity, indicating that a longer alkyl chain can enhance biological effects. mdpi.com This suggests that the hydrophobic heptyl group in N-heptyl-7H-purin-6-amine plays a crucial role in binding to its biological target, likely through interactions with a hydrophobic pocket in the active site.
Systematic variations in the N6-alkyl chain of adenosine (B11128) derivatives have further elucidated this relationship. A series of N6-adenosine derivatives were synthesized by alkylating the N6-position with various alkyl halides. researchgate.net The biological activities of these compounds were then evaluated in both plant and human cancer cell assays. The results revealed a remarkable parallel between cytokinin and cytotoxic activities, with the most potent compounds in both assays featuring specific alkyl substitutions. researchgate.net While not specifying a heptyl group, this underscores the principle that optimizing the alkyl chain is a key strategy in modulating the biological profile of N6-substituted purines.
The following table summarizes the effect of N6-substituent modifications on biological activity from representative studies.
| Compound Class | N6-Substituent Modification | Observed Biological Effect |
| N-(purin-6-yl)aminopolymethylene carboxylic acids | Lengthening of the polymethylene chain (up to n=10) | Increased cytotoxicity |
| N6-adenosine derivatives | Variation of alkyl halides for N6-alkylation | Direct correlation between cytokinin and cytotoxic activities |
Elucidation of Key Pharmacophoric Features within the Purine Core
The purine core itself contains several key features essential for biological activity. The arrangement of nitrogen atoms and the ability to form hydrogen bonds are fundamental to the interaction of these molecules with their protein targets.
The purine scaffold is recognized as one of the most abundant nitrogen-based heterocycles in nature and is involved in a vast array of cellular processes. nih.gov For CDK inhibitors, the purine ring acts as a scaffold that mimics the adenine (B156593) base of ATP, enabling it to bind to the kinase's ATP-binding pocket. nih.gov Key hydrogen bonding interactions are often observed between the purine nitrogens (typically N1 and N3) and the hinge region of the kinase. The N6-amino group and the N7 nitrogen are also critical, often participating in a robust hydrogen-bonding motif with target proteins. figshare.com
Pharmacophore modeling of 2,6,9-trisubstituted purine derivatives has helped to identify the essential structural elements for activity. nih.gov These models typically highlight the importance of:
Hydrogen Bond Donors: The N6-amino group is a crucial hydrogen bond donor.
Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring (e.g., N1, N3, N7, N9) serve as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The purine ring itself and the N6-substituent (like the heptyl chain) provide hydrophobic surfaces for van der Waals interactions.
Modification of the purine core, for instance by replacing a nitrogen atom with carbon (deazapurines), can significantly alter biological activity. In some cases, 6-substituted-1-deazapurines showed stronger cytokinin activity than their corresponding purine analogs, indicating that subtle changes to the core heterocycle can fine-tune receptor binding and efficacy. researchgate.net
Exploration of Substituent Effects at C-2 and C-6 Positions
The C-2 and C-6 positions of the purine ring are key sites for chemical modification to enhance potency and selectivity. The N6-position, in particular, is a primary determinant of activity in many purine-based compounds.
C-6 Position: The substituent at the C-6 position directly influences the compound's interaction with its target. As discussed, the N-heptyl group at this position is critical. The synthesis of various N6-substituted purines is often achieved through nucleophilic aromatic substitution at the C-6 position of a 6-chloropurine (B14466) precursor. mdpi.commdpi.com Studies have shown that both the size and nature of the C-6 substituent are important. For instance, the introduction of bulky hydrophobic groups can either enhance or decrease binding affinity depending on the specific receptor topology. nih.gov
C-2 Position: Modifications at the C-2 position have also been explored to modulate biological activity. In a series of N6-benzyladenine derivatives, various substituents were introduced at the C-2 position of the adenine heterocycle. mdpi.com The results showed that groups like fluoro, chloro, and amino at the C-2 position could alter the compound's affinity for different cytokinin receptors. mdpi.com Similarly, for adenosine receptor ligands, increasing the size of an alkynyl group at the C-2 position generally improved binding affinity, up to a certain length (hexynyl), after which affinity decreased. nih.gov This highlights the presence of a defined hydrophobic pocket that can be exploited for optimizing ligand binding.
The table below illustrates the impact of C-2 and C-6 substitutions on the activity of purine analogs.
| Position | Substituent Type | General Effect on Activity |
| C-6 | N-alkyl chains of varying length | Modulates hydrophobic interactions and cytotoxicity. mdpi.com |
| C-6 | Bulky hydrophobic groups (e.g., 3-halobenzyl) | Can decrease affinity at some receptors (e.g., hA2AAR) while maintaining it at others (e.g., hA3AR). nih.gov |
| C-2 | Small halogens (F, Cl) | Alters receptor specificity and affinity. mdpi.com |
| C-2 | Alkynyl groups of varying length | Affinity increases with chain length up to a point, then decreases, indicating a specific pocket size. nih.gov |
Investigation of Tautomeric Forms and their Biological Relevance
Purine bases like adenine can exist in different tautomeric forms, which are structural isomers that differ in the position of protons and double bonds. nih.govwikipedia.org For this compound, the designation "7H" specifies that a proton is located on the N7 nitrogen of the imidazole (B134444) ring. However, in solution, it can exist in equilibrium with its N9 tautomer. The specific tautomeric form of the purine can have profound implications for its biological activity, as it dictates the geometry and hydrogen-bonding pattern presented to a biological target. researchgate.net
The amino group at the C-6 position can also participate in amino-imino tautomerism. nih.gov The predominant form is the 6-amino tautomer, but the rare imino form can alter base-pairing properties and receptor interactions. wikipedia.orgresearchgate.net
The stabilization of a specific tautomer can be influenced by molecular recognition events. For example, the interaction between the protonated Hoogsteen sites (N6–H, N7–H) of N6-benzyladenine and a carboxylate group was shown to stabilize the less common 7H tautomer in the solid state. figshare.com This suggests that the binding pocket of a receptor could selectively bind and stabilize one tautomer over another, providing a basis for biological specificity. The biological relevance of tautomerism is significant; for instance, the mutagenicity of some base analogs is attributed to their tendency to exist in a tautomeric form that leads to mispairing during DNA replication. researchgate.net Therefore, understanding the tautomeric preferences of this compound is crucial for deciphering its mechanism of action at a molecular level.
Computational Chemistry and in Silico Approaches in N Heptyl 7h Purin 6 Amine Research
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting and analyzing how a ligand such as N-heptyl-7H-purin-6-amine interacts with a biological target, typically a protein receptor or enzyme.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wikipedia.org For this compound, this process involves placing the molecule into the three-dimensional binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different orientations or "poses". Studies on analogous purine (B94841) derivatives have successfully used docking to elucidate binding modes within various enzymes, such as cyclin-dependent kinases (CDKs) and viral thymidine (B127349) kinases. harvard.edutpcj.org In a typical docking scenario for this compound, the purine core would be predicted to form key hydrogen bonds with amino acid residues in the active site, while the flexible heptyl chain explores hydrophobic pockets. The resulting docking score provides a quantitative estimate of the binding free energy, helping to prioritize it against other potential ligands.
Molecular Dynamics (MD) Simulations extend the static picture provided by docking into a dynamic view of the system over time. ulisboa.ptnih.gov After docking this compound into a receptor, an MD simulation can be run to assess the stability of the predicted binding pose. This technique simulates the movement of every atom in the ligand-receptor complex over a period of nanoseconds to microseconds, providing a realistic depiction of its behavior in a physiological environment. Key insights from MD simulations include:
Binding Pose Stability: Confirming whether the interactions predicted by docking are maintained over time.
Conformational Changes: Observing how the heptyl chain adapts its conformation within a hydrophobic pocket and how the protein may adjust to accommodate the ligand.
Solvent Effects: Analyzing the role of water molecules in mediating or disrupting ligand-protein interactions.
Binding Free Energy Calculation: Employing more rigorous methods like MM/PBSA or MM/GBSA on the simulation trajectory to obtain a more accurate estimation of binding affinity.
Together, these methods provide a detailed model of the molecular recognition process, guiding the design of derivatives with improved target affinity and specificity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound, independent of its biological target. scirp.org These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity.
Density Functional Theory (DFT) is a method used to calculate the electronic structure of molecules. researchgate.net For this compound, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be determined, such as the electrostatic potential surface, which reveals regions of positive and negative charge that are crucial for intermolecular interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO) is a key component of DFT studies. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine how a molecule interacts with other species.
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely localized on the electron-rich purine ring system.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, while a larger gap indicates higher stability. youtube.com
The N-heptyl group, being an electron-donating alkyl chain, is expected to slightly raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity compared to an unsubstituted purine. researchgate.net
Table 1: Key Molecular Properties of this compound from Quantum Chemical Calculations
| Property | Description | Significance |
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides the foundational structure for docking and other computational studies. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (negative) and electron-poor (positive) regions for electrostatic interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. scirp.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of dipole-dipole interactions with a target. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like N-alkyl-purines, a QSAR model can be developed to predict the activity of new derivatives, such as this compound, before they are synthesized.
The development of a QSAR model involves several key steps:
Data Set Compilation: A series of purine analogs with varying alkyl chain lengths and substitutions is collected, along with their experimentally measured biological activities (e.g., IC₅₀ values).
Molecular Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can describe various aspects of the molecule, including physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT), and topological features. For this compound, key descriptors would include the length and branching of the alkyl chain, hydrophobicity, and hydrogen bonding capacity.
Model Generation: Statistical techniques, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation that correlates the descriptors with biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. researchgate.net
A successful QSAR model for N-alkyl-purines could reveal, for instance, that increasing the alkyl chain length up to a certain point (e.g., seven carbons as in the heptyl group) enhances activity due to improved hydrophobic interactions, after which activity may plateau or decrease.
Table 2: Example Data Structure for a QSAR Study of N-Alkyl-Purine Derivatives
| Compound ID | Alkyl Group (R) | Biological Activity (log 1/IC₅₀) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-Bond Donors) |
| 1 | -Methyl | 4.5 | 0.5 | 149.15 | 2 |
| 2 | -Propyl | 5.2 | 1.5 | 177.21 | 2 |
| 3 | -Pentyl | 5.8 | 2.5 | 205.26 | 2 |
| 4 | -Heptyl | 6.3 | 3.5 | 233.31 | 2 |
| 5 | -Nonyl | 6.1 | 4.5 | 261.37 | 2 |
Virtual Screening and Ligand-Based Design Methodologies
Virtual screening (VS) and ligand-based design are powerful in silico strategies for identifying and optimizing new bioactive molecules. wikipedia.org this compound could be either a product of a discovery campaign using these methods or a starting point for designing improved analogs.
Virtual Screening (VS) involves the computational screening of large libraries of chemical compounds to identify those likely to bind to a specific biological target. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, millions of compounds can be docked into its active site. Molecules that fit well sterically and electronically and receive a high docking score are selected as "hits" for experimental testing. The purine scaffold is a common feature in many bioactive molecules, making it a frequent hit in such screens.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown but a set of active molecules exists, their common chemical features can be abstracted into a pharmacophore model. cam.ac.uk This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centers, is then used as a 3D query to search for new molecules that share these essential characteristics.
Ligand-Based Design is used to optimize a known active compound or a hit from a virtual screen. Starting with a purine core, medicinal chemists can use computational models to suggest modifications. For example, if a model indicates an unfilled hydrophobic pocket near the purine's N7 position, it would guide the synthesis of a series of N-alkyl derivatives, including this compound, to systematically probe and occupy this pocket, thereby enhancing binding affinity.
Analysis of Intermolecular Forces and Non-Covalent Interactions
The biological activity of this compound is governed by the network of non-covalent interactions it forms with its target receptor. wikipedia.org These interactions, though individually weak, collectively determine the strength and specificity of binding. Computational methods like molecular docking and analysis of protein crystal structures are essential for visualizing and quantifying these forces.
The key non-covalent interactions for this compound can be categorized as follows:
Hydrogen Bonds: The purine core is rich in hydrogen bonding functionality. The amino group (-NH₂) at the C6 position can act as a hydrogen bond donor, while the nitrogen atoms within the purine ring (e.g., N1, N3) can act as hydrogen bond acceptors. These interactions are highly directional and crucial for specificity.
Hydrophobic Interactions: The seven-carbon alkyl (heptyl) chain is nonpolar and lipophilic. It preferentially interacts with hydrophobic amino acid residues in the target's binding pocket (e.g., Leucine, Isoleucine, Valine), displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect.
Van der Waals Forces: These are weak, non-specific attractive forces that occur between all atoms. The large surface area of the heptyl chain allows for numerous van der Waals contacts with the protein, collectively providing a significant contribution to binding affinity. wikipedia.org
π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. This involves the stacking of the flat ring systems, driven by electrostatic and dispersion forces.
Table 3: Summary of Potential Non-Covalent Interactions for this compound
| Type of Interaction | Part of Molecule Involved | Potential Interacting Partner (in a Protein) |
| Hydrogen Bond (Donor) | Amino (-NH₂) group at C6 position | Aspartate, Glutamate, Serine, Threonine, backbone carbonyls |
| Hydrogen Bond (Acceptor) | Nitrogen atoms in the purine ring (N1, N3) | Serine, Threonine, Lysine, Arginine, backbone N-H groups |
| Hydrophobic Interactions | Heptyl (-C₇H₁₅) chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Van der Waals Forces | Entire molecule, especially the long heptyl chain | All nearby atoms in the binding pocket |
| π-π Stacking | The bicyclic aromatic purine ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Future Research Directions and Translational Perspectives for N Heptyl 7h Purin 6 Amine
Identification of Novel Biological Targets for Further Exploration
While the precise molecular targets of N-heptyl-7H-purin-6-amine are not yet fully characterized, research on analogous purine (B94841) structures provides a rational basis for future investigations. Purine analogues are known antimetabolites that can interfere with DNA replication and are commonly used in cancer therapy. wikipedia.org
Key areas for target exploration include:
Enzymes in Purine Biosynthesis: A primary avenue of investigation involves enzymes crucial to the de novo purine synthesis pathway. For instance, glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) has been identified as the principal cellular target for certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to the purine core. nih.govnih.gov These compounds derive their antiproliferative effects by inhibiting de novo purine nucleotide biosynthesis. nih.gov
DNA and Associated Enzymes: Given that many purine analogues function by interfering with DNA synthesis, direct interaction with DNA or inhibition of enzymes like DNA polymerases, DNA primase, and DNA ligase I are plausible mechanisms of action. wikipedia.orgnih.gov
Kinases and Signaling Pathways: The broader family of purine derivatives has yielded numerous kinase inhibitors. nih.gov Therefore, screening this compound against panels of protein kinases, such as Mps1 (TTK), could reveal novel regulatory roles in cell cycle control and apoptosis. nih.gov
Adenylate-Forming Enzymes: This superfamily of enzymes, which plays critical roles in a wide range of biological processes, represents another promising target class. Acyl sulfonyladenosines that mimic reaction intermediates have been developed as potent inhibitors and probes for these enzymes. researchgate.net
Table 1: Potential Biological Target Classes for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Purine Metabolism Enzymes | Glycinamide ribonucleotide formyltransferase (GARFTase) | Oncology |
| DNA & Associated Enzymes | DNA Polymerases, Topoisomerase II | Oncology, Virology |
| Protein Kinases | Mps1 (TTK) | Oncology |
| Adenosine (B11128) Receptors | A1, A2A, A3 | Inflammation, Neurological Disorders |
| Adenylate-Forming Enzymes | Acyl-CoA Synthetases | Infectious Diseases, Metabolism |
Strategies for Lead Optimization and Preclinical Development
Lead optimization is a critical phase of drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.com For this compound, a systematic approach involving both chemical modification and computational modeling will be essential for its progression toward preclinical studies.
Strategic modifications could include:
Structural Modification of the Heptyl Group: The N-heptyl chain can be altered by varying its length, introducing branching, or creating unsaturation. These changes can modulate lipophilicity, which in turn affects solubility, membrane permeability, and binding affinity.
Substitution on the Purine Ring: Introducing various functional groups at other positions of the purine core can fine-tune the electronic properties and create new interaction points with biological targets.
Physicochemical Property Tuning: A key aspect of optimizing amine-containing compounds is the modulation of their basicity (pKa). nih.govresearchgate.netsemanticscholar.org Fine-tuning the pKa can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
Computational methods, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and deep learning-based 3D generative models, can accelerate the optimization process by predicting the effects of structural modifications on binding affinity and other drug-like properties. danaher.comnih.gov The iterative cycle of design, synthesis, and testing is fundamental to refining the lead compound. youtube.com
Table 2: Lead Optimization Strategies for this compound
| Strategy | Rationale | Desired Outcome |
|---|---|---|
| Modification of N-Alkyl Chain | Modulate lipophilicity and steric interactions. | Improved potency, selectivity, and ADME properties. |
| Purine Ring Substitution | Explore new binding interactions and alter electronic properties. | Enhanced target affinity and specificity. |
| pKa Tuning | Optimize ionization state at physiological pH. | Improved solubility, permeability, and pharmacokinetic profile. nih.govresearchgate.net |
| Structure-Based Drug Design (SBDD) | Utilize 3D structural information of the target to guide modifications. | Rational design of more potent and selective analogues. acs.org |
| Computational Modeling | Predict ADMET properties and binding affinities in silico. | Prioritize synthesis of the most promising compounds. danaher.comnih.gov |
Development of this compound Derivatives as Chemical Probes
Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. chemicalprobes.org Developing derivatives of this compound as chemical probes can significantly advance our understanding of its mechanism of action and cellular functions.
Key approaches for developing these probes include:
Attachment of Reporter Tags: The core structure can be modified to include fluorescent dyes (e.g., BODIPY, FITC), enabling visualization of the compound's subcellular localization and interaction with its targets via microscopy. mdpi.com Bright fluorescent purine analogues that are sensitive to their microenvironment have shown promise as probes. nih.gov
Incorporation of Affinity Labels: Attaching biotin (B1667282) allows for the affinity-based purification of target proteins, facilitating their identification through techniques like mass spectrometry.
Introduction of Photoreactive Groups: The addition of photo-crosslinking moieties enables the formation of covalent bonds between the probe and its biological target upon UV irradiation, providing a robust method for target identification.
Radiolabeling: The synthesis of radiolabeled versions of this compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding studies and analysis of its distribution in biological systems. mdpi.com
Table 3: Modifications for Developing Chemical Probes
| Modification Type | Example Moiety | Application |
|---|---|---|
| Fluorescent Tag | BODIPY, Alexa Fluor, FITC | Confocal Microscopy, Flow Cytometry |
| Affinity Tag | Biotin | Target Pull-Down and Identification |
| Photo-Crosslinker | Benzophenone, Aryl Azide | Covalent Target Labeling |
| Radiolabel | ³H, ¹⁴C, ¹⁸F | Radioligand Binding Assays, PET Imaging |
Integration with Advanced Delivery Systems
Many promising therapeutic agents, particularly those with purine scaffolds, face challenges related to poor solubility, limited bioavailability, and off-target toxicity. nih.gov Advanced drug delivery systems offer a powerful strategy to overcome these limitations. For this compound, especially if it exhibits unfavorable physicochemical properties, encapsulation within nanocarriers could be a transformative approach.
Potential delivery systems for exploration include:
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and circulation time while potentially reducing toxicity.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry purine derivatives, augmenting their therapeutic effects and enabling targeted delivery. nih.gov
Micelles: Self-assembling surfactant molecules can form micelles that encapsulate poorly soluble drugs in their hydrophobic core, enhancing their delivery in aqueous environments.
These nanocarrier systems can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells or tissues, thereby increasing efficacy and minimizing systemic exposure.
Collaborative Interdisciplinary Research Initiatives
Maximizing the therapeutic potential of this compound necessitates a departure from siloed research efforts toward integrated, interdisciplinary collaborations. The complexity of modern drug discovery and development requires a convergence of expertise from multiple scientific fields. bohrium.com
A successful translational pipeline for this compound would rely on a collaborative framework involving:
Medicinal and Synthetic Chemists: To design and synthesize novel analogues for structure-activity relationship (SAR) studies and lead optimization. bohrium.comunipr.it
Computational Chemists and Bioinformaticians: To perform in silico modeling, predict biological activities and ADMET properties, and analyze large datasets.
Molecular and Cellular Biologists: To identify and validate biological targets, develop relevant bioassays, and elucidate mechanisms of action.
Pharmacologists and Toxicologists: To conduct preclinical studies in animal models to evaluate efficacy, pharmacokinetics, and safety profiles.
Pharmaceutical Scientists: To develop advanced drug delivery formulations to improve the compound's therapeutic index.
Such collaborative initiatives, often fostered within academic-industrial partnerships, are crucial for bridging the gap between basic scientific discovery and the development of new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
